5-bromo-N1,4-dimethylbenzene-1,2-diamine
Description
Significance of Ortho-Phenylenediamine Scaffolds in Synthetic Design
Ortho-phenylenediamine, or 1,2-diaminobenzene, and its derivatives are pivotal building blocks in organic synthesis. The adjacent amino groups provide a reactive site for the formation of a variety of heterocyclic compounds. This structural motif is the foundation for the synthesis of benzodiazepines, phenazines, quinoxalines, and various other fused heterocycles that are of significant interest in medicinal chemistry and materials science. acs.org The utility of ortho-phenylenediamine scaffolds lies in their ability to undergo condensation reactions with dicarbonyl compounds, facilitating the construction of diverse and complex molecular frameworks. acs.org Furthermore, these scaffolds are utilized as ligands in catalysis and as precursors for dyes and pigments.
The Role of Halogenated and Alkyl-Substituted Benzene-1,2-diamines in Chemical Innovation
The introduction of halogen and alkyl substituents onto the benzene-1,2-diamine core significantly modifies its chemical properties and opens new avenues for innovation. Halogenation, such as bromination, introduces a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the strategic attachment of various molecular fragments, expanding the accessible chemical space. nsf.govresearchgate.net
Alkyl groups, on the other hand, can influence the solubility, steric hindrance, and electronic properties of the molecule. These modifications can be crucial for optimizing the performance of the resulting compounds, whether they are intended for use as pharmaceuticals or advanced materials. The interplay between the electron-withdrawing nature of the halogen and the electron-donating or sterically bulky nature of the alkyl groups provides a powerful tool for fine-tuning molecular properties.
Overview of Research Trajectories for 5-bromo-N1,4-dimethylbenzene-1,2-diamine and Related Analogues
While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several potential research trajectories. As a substituted ortho-phenylenediamine, it is a prime candidate for the synthesis of novel heterocyclic compounds. The presence of the bromine atom at the 5-position, coupled with methyl groups at the N1 and 4-positions, offers a unique combination of reactivity and structural definition.
Research efforts would likely focus on utilizing the bromo-substituent for the introduction of diverse functionalities via cross-coupling reactions. The dimethyl substitution pattern could be explored for its influence on the regioselectivity of these reactions and the properties of the resulting products. Analogous compounds, such as 4-bromo-N1-phenylbenzene-1,2-diamine and 5-bromo-N1-methylbenzene-1,2-diamine, have been investigated as intermediates in the synthesis of biologically active molecules. bldpharm.comsigmaaldrich.com Therefore, it is plausible that this compound could serve as a valuable precursor for the development of new therapeutic agents or functional materials. Further investigations into its reactivity and potential applications are warranted to fully elucidate its scientific value.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 2648962-71-2 | sigmaaldrich.com |
| Molecular Formula | C₈H₁₁BrN₂ | sigmaaldrich.com |
| Molecular Weight | 215.09 g/mol | sigmaaldrich.com |
| InChI Key | HUTYLHCPLHWART-UHFFFAOYSA-N | sigmaaldrich.com |
| Purity | 95% | sigmaaldrich.com |
| Physical Form | Powder | sigmaaldrich.com |
| Storage Temperature | 4°C | sigmaaldrich.com |
Table 2: Comparison of Related Substituted Benzene-1,2-diamines
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
|---|---|---|---|
| 4,5-Dimethyl-1,2-phenylenediamine | C₈H₁₂N₂ | 136.19 | 3171-45-7 drugbank.comnih.gov |
| 4-Bromo-N1-phenylbenzene-1,2-diamine | C₁₂H₁₁BrN₂ | 263.13 | 68765-53-7 bldpharm.comchemscene.com |
| 5-Bromo-N1-methylbenzene-1,2-diamine | C₇H₉BrN₂ | 201.07 | 337915-79-4 |
Properties
CAS No. |
2648962-71-2 |
|---|---|
Molecular Formula |
C8H11BrN2 |
Molecular Weight |
215.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 5 Bromo N1,4 Dimethylbenzene 1,2 Diamine
Direct Synthesis Routes to Substituted Benzene-1,2-diamines
Direct synthesis of substituted benzene-1,2-diamines can be challenging due to the directing effects of the amino groups, which can lead to a mixture of products. However, several methods have been developed to achieve regioselectivity. For instance, catalytic C-H amination has emerged as a powerful tool for the formation of C-N bonds. nih.gov Rhodium-catalyzed C-H oxidation, for example, can lead to the formation of intermediates that can be converted to 1,2-diamines. nih.gov Another approach involves the cross-coupling of aldimines, which provides a flexible route to highly substituted unsymmetrical 1,2-diamines. organic-chemistry.org The choice of workup and reduction conditions can influence the stereochemical outcome of the final product. organic-chemistry.org
Precursor-Based Synthetic Approaches Utilizing Aromatic Amines
A more common and often more controlled method for synthesizing 5-bromo-N1,4-dimethylbenzene-1,2-diamine involves a multi-step approach starting from readily available aromatic amines. This strategy allows for the sequential introduction of the bromo and methyl groups, providing better control over the final structure.
Regioselective Bromination of N-Methylbenzene-1,2-diamine Derivatives
The regioselective bromination of an N-methylated benzene-1,2-diamine precursor is a key step in the synthesis. The directing effects of the amino and N-methylamino groups play a crucial role in determining the position of bromination. The amino group is a strong activating group and an ortho-, para-director, while the N-methylamino group is also an activating ortho-, para-director.
To achieve the desired 5-bromo substitution pattern on an N1,4-dimethylbenzene-1,2-diamine framework, the precursor would likely be a derivative of N,N'-dimethyl-p-phenylenediamine. However, direct bromination of such a compound would likely lead to bromination at the positions ortho to the activating amino groups. Therefore, a more strategic approach is necessary.
One common strategy is to use a protecting group to block one of the amino functionalities, perform the bromination, and then deprotect. Another approach involves the use of specific brominating agents and reaction conditions that favor a particular regioisomer. For example, N-bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of aromatic compounds. nih.govthieme-connect.de The choice of solvent can also significantly influence the regioselectivity of the bromination reaction. thieme-connect.de For instance, the use of polar solvents can alter the distribution of brominated isomers. thieme-connect.de Other brominating agents like N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) and poly[N-bromobenzene-1,3-disulfonylamide] (PBBS) have been shown to be effective for regioselective bromination of aromatic compounds under mild conditions. organic-chemistry.org
A plausible synthetic route could involve starting with a precursor like 4,5-dimethylbenzene-1,2-diamine. bldpharm.com Bromination of this compound would need to be carefully controlled to achieve the desired isomer.
Alkylation and Reductive Amination in Diamine Functionalization
The introduction of methyl groups onto the nitrogen atoms of the diamine can be achieved through various alkylation and reductive amination techniques. Direct alkylation of diamines can sometimes lead to over-alkylation and a mixture of products. researchgate.net
A more controlled method is reductive amination. This process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine, which is then reduced to the corresponding amine. Homogeneous iridium catalysis has been shown to be effective for the direct reductive amination of aldehydes and ketones with primary and secondary amines under mild conditions. sciengine.com This method tolerates a wide range of functional groups and can be used for late-stage functionalization. sciengine.comfrontiersin.org For the synthesis of this compound, a precursor such as 4-bromo-benzene-1,2-diamine could undergo reductive amination with formaldehyde (B43269) in the presence of a suitable reducing agent to introduce the two methyl groups.
Visible-light-mediated α-amino alkylation of imines has also been explored as a method for preparing 1,2-diamines. rsc.org
Optimization of Reaction Parameters and Yields for Research Scale Production
For research-scale production, the optimization of reaction parameters is crucial to maximize the yield and purity of this compound. Key parameters to consider include:
Reaction Temperature: Temperature can significantly affect reaction rates and selectivity. For instance, in electrophilic brominations, controlling the temperature can be critical for achieving high regioselectivity. nih.gov
Solvent: The choice of solvent can influence the solubility of reactants, reaction rates, and in some cases, the regioselectivity of the reaction. thieme-connect.de
Catalyst: In catalytic reactions, such as reductive amination, the choice and loading of the catalyst are critical for efficient conversion. sciengine.com
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximizing product formation while minimizing side reactions.
The following table summarizes hypothetical reaction conditions and yields for key steps in the synthesis, based on related literature.
| Step | Reactants | Reagents & Conditions | Product | Hypothetical Yield |
| Bromination | N-Methyl-1,2-phenylenediamine derivative | N-Bromosuccinimide (NBS), Acetonitrile, Room Temperature | Bromo-N-methyl-1,2-phenylenediamine intermediate | 70-85% |
| Reductive Amination | Bromo-diamine intermediate, Formaldehyde | Iridium catalyst, H₂, Trifluoroethanol, Room Temperature | This compound | 60-80% |
Advanced Techniques for Product Isolation and Purification in Synthetic Endeavors
After the synthesis, the isolation and purification of this compound are essential to obtain a compound of high purity for research applications. Common techniques include:
Extraction: The crude product is often first isolated from the reaction mixture by liquid-liquid extraction.
Chromatography: Column chromatography is a powerful technique for separating the desired product from unreacted starting materials, by-products, and other impurities. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. researchgate.netchemicalbook.com
Crystallization: If the product is a solid, crystallization from a suitable solvent can be an effective method for purification.
Spectroscopic Analysis: The purity and identity of the final product are confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS). researchgate.net
Chemical Reactivity and Transformation Pathways of 5 Bromo N1,4 Dimethylbenzene 1,2 Diamine
Nucleophilic Substitution Reactions Involving the Bromo Moiety
The bromo group on the aromatic ring of 5-bromo-N1,4-dimethylbenzene-1,2-diamine is generally unreactive towards traditional nucleophilic aromatic substitution (SNAr). This type of reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. stackexchange.com In the case of this compound, the benzene (B151609) ring is substituted with three electron-donating groups (two amines and one methyl group). These groups increase the electron density of the aromatic ring, thereby destabilizing the anionic intermediate required for the SNAr mechanism and deactivating the substrate towards nucleophilic attack. stackexchange.com
Consequently, displacing the bromo substituent with common nucleophiles like alkoxides, amides, or cyanides under standard SNAr conditions is challenging. For substitution to occur at this position, more forcing conditions or alternative reaction pathways, such as those catalyzed by transition metals, are typically necessary. These metal-catalyzed reactions, particularly those involving palladium, proceed through different mechanisms and are discussed in a later section.
Reactions of the Amine Functional Groups
The presence of both a primary (-NH₂) and a secondary (-NHCH₃) amine group makes this part of the molecule highly reactive and synthetically useful. These groups are nucleophilic and can participate in a variety of chemical transformations. manavchem.com
A hallmark reaction of o-phenylenediamines is their condensation with carbonyl-containing compounds to form various heterocyclic systems. wikipedia.orgchemicalbook.com this compound readily undergoes such reactions to produce substituted benzimidazoles and quinoxalines.
Benzimidazole (B57391) Synthesis: Reaction with aldehydes or carboxylic acids (or their derivatives) yields substituted benzimidazoles. When an aldehyde is used, it typically reacts first with the more sterically accessible and often more nucleophilic primary amine to form a Schiff base, which then undergoes intramolecular cyclization and aromatization to furnish the benzimidazole ring system. wikipedia.org
Quinoxaline (B1680401) Synthesis: Condensation with 1,2-dicarbonyl compounds, such as glyoxal or 2,3-butanedione, results in the formation of a substituted quinoxaline ring. This reaction proceeds via a double condensation, forming a six-membered heterocyclic ring fused to the benzene ring. wikipedia.org
The following table summarizes the expected heterocyclic products from the condensation of this compound with various carbonyl compounds.
| Carbonyl Reactant | Structure | Resulting Heterocycle |
| Formic Acid | HCOOH | 6-bromo-1,7-dimethyl-1H-benzimidazole |
| Acetaldehyde | CH₃CHO | 6-bromo-1,7-dimethyl-2-methyl-1H-benzimidazole |
| Glyoxal | (CHO)₂ | 7-bromo-5,8-dimethylquinoxaline |
| 2,3-Butanedione | (CH₃CO)₂ | 7-bromo-2,3,5,8-tetramethylquinoxaline |
The primary amine group at the C-2 position can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). google.com This reaction converts the primary amino group into a diazonium salt. The secondary amine at the N-1 position, under the same conditions, would form an N-nitrosamine.
The resulting diazonium salt is a versatile intermediate. It can be used in azo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, to synthesize highly colored azo compounds. google.com The diazonium ion acts as an electrophile, attacking the activated aromatic ring of the coupling partner, usually at the para position, to form an azo bridge (-N=N-).
| Coupling Partner | Resulting Azo Compound Structure (General) |
| Phenol | 2-(4-hydroxyphenylazo)-5-bromo-N,4-dimethylaniline |
| Aniline | 2-(4-aminophenylazo)-5-bromo-N,4-dimethylaniline |
| N,N-Dimethylaniline | 2-(4-(dimethylamino)phenylazo)-5-bromo-N,4-dimethylaniline |
Both the primary and secondary amine groups of this compound can act as nucleophiles and be further alkylated. Reaction with alkyl halides, such as methyl iodide, can lead to the formation of more substituted amines. manavchem.com The primary amine can be converted to a secondary amine, and the secondary amine to a tertiary amine. This reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. However, controlling the degree of alkylation can be difficult, often leading to a mixture of products, including the potential formation of a quaternary ammonium salt at the secondary amine position.
More controlled methods for forming specific secondary or tertiary amines include reductive amination. For example, reacting the primary amine with an aldehyde or ketone to form an imine, followed by reduction with a reagent like sodium borohydride, would yield a secondary amine.
Palladium-Catalyzed Cross-Coupling Reactions and Derived Applications
The carbon-bromine bond in this compound is an ideal handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. nih.govsemanticscholar.org
Suzuki-Miyaura Coupling: This reaction involves coupling the aryl bromide with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. It is a highly effective method for forming a new C-C bond, enabling the synthesis of biaryl compounds. semanticscholar.org
Buchwald-Hartwig Amination: This is a palladium-catalyzed C-N bond-forming reaction. It allows for the coupling of the aryl bromide with a primary or secondary amine, providing a direct route to more complex polyamine structures that might be difficult to synthesize otherwise. nih.gov
Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene, creating a new C-C bond with vinylation of the aromatic ring.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an aryl alkyne.
These reactions provide access to a vast array of derivatives with potential applications in pharmaceuticals, materials science, and ligand synthesis. semanticscholar.org
| Reaction Name | Coupling Partner | Bond Formed | General Product Structure |
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | C-C | 5-Aryl-N1,4-dimethylbenzene-1,2-diamine |
| Buchwald-Hartwig | Amine (R₂NH) | C-N | 5-(R₂N)-N1,4-dimethylbenzene-1,2-diamine |
| Heck | Alkene (CH₂=CHR) | C-C | 5-(RCH=CH)-N1,4-dimethylbenzene-1,2-diamine |
| Sonogashira | Alkyne (RC≡CH) | C-C | 5-(RC≡C)-N1,4-dimethylbenzene-1,2-diamine |
Electrophilic Aromatic Substitution Reactions on the Substituted Benzene Ring
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene ring with an electrophile. masterorganicchemistry.com The outcome of such reactions on this compound is controlled by the directing effects of the existing substituents. libretexts.org
The substituents on the ring are:
-NHCH₃ (at C1): Strongly activating, ortho/para-directing. msu.edulibretexts.org
-NH₂ (at C2): Strongly activating, ortho/para-directing. msu.edulibretexts.org
-CH₃ (at C4): Activating, ortho/para-directing.
-Br (at C5): Deactivating, but ortho/para-directing. msu.edu
Position C3: This position is ortho to the -NH₂ group and meta to the -NHCH₃ group. It is also ortho to the -CH₃ group. The strong ortho-directing influence of the primary amine and the methyl group strongly activates this site.
Position C6: This position is ortho to the -NHCH₃ group and meta to the -NH₂ group. The strong ortho-directing effect of the secondary amine makes this another highly activated site.
Therefore, electrophilic substitution is expected to occur at positions C3 and C6, likely resulting in a mixture of isomers.
Common EAS reactions include:
Halogenation: Introduction of another halogen (e.g., Br₂ in a non-polar solvent). Given the high activation of the ring, this reaction would likely proceed rapidly, even without a Lewis acid catalyst, and could lead to polysubstitution. msu.edu
Nitration: Reaction with nitric acid and sulfuric acid. A major complication is that the strongly acidic conditions will protonate the basic amine groups, converting them into deactivating, meta-directing -NH₂CH₃⁺ and -NH₃⁺ groups. This would shut down the reaction. To achieve nitration, the amine groups would first need to be protected, for instance, by acetylation to form amides. msu.edulibretexts.org
Oxidation and Reduction Chemistry Relevant to Synthetic Transformations
The chemical reactivity of this compound is characterized by the presence of two adjacent amino groups on a substituted benzene ring, making it a valuable precursor in the synthesis of heterocyclic compounds. The oxidation and reduction pathways of this diamine are pivotal for its synthetic applications, particularly in the formation of benzimidazole derivatives.
One of the most significant oxidative transformations involving this compound is its condensation reaction with aldehydes. This reaction proceeds through an oxidative cyclization mechanism to yield substituted benzimidazoles. The general pathway involves the initial formation of a Schiff base between the diamine and the aldehyde, which then undergoes an intramolecular cyclization. The resulting benzimidazoline intermediate is subsequently oxidized to the aromatic benzimidazole.
This transformation is often facilitated by a variety of catalysts and oxidizing agents. Common catalysts include metallic and non-metallic species that can promote the key steps of the reaction. semanticscholar.orgnih.gov For instance, the direct condensation of ortho-phenylenediamines with aldehydes under oxidative conditions is a straightforward and widely utilized approach for synthesizing 2-substituted benzimidazoles. iosrjournals.org Various catalytic systems, such as those employing gold nanoparticles or copper salts, have been developed to enhance the efficiency and selectivity of this reaction. nih.govacs.org The choice of catalyst and reaction conditions can influence the reaction rate and the purity of the final product.
The proposed mechanism for this type of reaction generally involves the initial condensation of the diamine with an aldehyde to form a benzimidazoline intermediate. This intermediate then undergoes dehydrogenation (oxidation) to afford the stable aromatic benzimidazole ring system. tandfonline.com Air is often utilized as a mild and environmentally benign oxidant in these reactions. acs.org
The versatility of this reaction allows for the synthesis of a diverse library of benzimidazole derivatives by varying the aldehyde component. Aromatic, aliphatic, and heterocyclic aldehydes can all be employed, leading to the corresponding 2-substituted benzimidazoles. nih.govresearchgate.net The substituents on the this compound core, namely the bromo and two methyl groups, are expected to remain intact during this transformation, thereby providing a scaffold for further functionalization.
Below is a representative data table illustrating the expected outcomes of the oxidative condensation of this compound with a selection of aldehydes, based on established synthetic protocols for similar o-phenylenediamines.
| Aldehyde Reactant | Expected Benzimidazole Product | Typical Catalyst/Oxidant |
| Benzaldehyde | 5-bromo-1,4-dimethyl-2-phenyl-1H-benzo[d]imidazole | Cu(OAc)₂ / Air |
| 4-Chlorobenzaldehyde | 5-bromo-2-(4-chlorophenyl)-1,4-dimethyl-1H-benzo[d]imidazole | Au/TiO₂ / O₂ |
| 4-Methoxybenzaldehyde | 5-bromo-2-(4-methoxyphenyl)-1,4-dimethyl-1H-benzo[d]imidazole | DDQ |
| Furan-2-carbaldehyde | 5-bromo-2-(furan-2-yl)-1,4-dimethyl-1H-benzo[d]imidazole | Sc(OTf)₃ |
| Cyclohexanecarboxaldehyde | 2-cyclohexyl-5-bromo-1,4-dimethyl-1H-benzo[d]imidazole | H₂O₂ / HCl |
This table is illustrative and based on the general reactivity of o-phenylenediamines. Specific yields and optimal conditions would require experimental validation.
Information regarding the specific reduction chemistry of this compound is less prevalent in the surveyed literature. However, based on the functional groups present, potential reduction reactions can be inferred. The bromo substituent on the aromatic ring could, under specific catalytic hydrogenation conditions, undergo dehalogenation. Furthermore, the aromatic ring itself could be reduced under more forcing conditions, although this would likely require high pressures of hydrogen and potent catalysts, and would compete with dehalogenation. Such transformations are generally less common in the context of utilizing this compound as a building block for heterocyclic synthesis, where the aromatic core is typically desired to be retained.
Applications of 5 Bromo N1,4 Dimethylbenzene 1,2 Diamine As a Versatile Chemical Building Block
Utilization in the Synthesis of Diverse Heterocyclic Systems
The presence of two adjacent amino groups makes 5-bromo-N1,4-dimethylbenzene-1,2-diamine an ideal starting material for the synthesis of various fused heterocyclic compounds. This is primarily achieved through condensation reactions with dicarbonyl compounds or their equivalents.
Benzimidazole (B57391) Derivatives and Their Structural Diversity
Benzimidazoles are a prominent class of heterocyclic compounds possessing a benzene (B151609) ring fused to an imidazole (B134444) ring. semanticscholar.org They are of significant interest due to their wide range of biological activities. semanticscholar.orgnih.gov The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde. encyclopedia.puborganic-chemistry.org
The use of this compound in this reaction allows for the introduction of a bromine atom and two methyl groups onto the benzimidazole scaffold. These substituents can significantly influence the physicochemical properties and biological activity of the resulting molecules. For instance, halogen substituents on the benzene ring of benzimidazoles have been shown to be compatible with various cyclocondensation reactions. nih.gov The general synthetic approach involves the reaction of the diamine with an appropriate aldehyde or carboxylic acid, often facilitated by a catalyst. semanticscholar.org
Table 1: Synthesis of Benzimidazole Derivatives
| Reactant A | Reactant B | Product | Significance |
|---|---|---|---|
| This compound | Various Aldehydes | 2-substituted-5-bromo-1,7-dimethyl-1H-benzo[d]imidazoles | Access to a library of substituted benzimidazoles for structure-activity relationship studies. |
This table illustrates the general synthetic pathways to benzimidazole derivatives using this compound.
Quinoxaline (B1680401) Formation and Analogous Annulated Systems
Quinoxalines, also known as benzopyrazines, are another important class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine (B50134) ring. nih.gov They are commonly synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. researchgate.netthieme-connect.desid.ir
This compound serves as the o-phenylenediamine component in this reaction, leading to the formation of quinoxaline derivatives bearing bromine and methyl substituents. The reaction typically proceeds under mild conditions, often catalyzed by an acid or a metal salt. researchgate.netacgpubs.org The resulting substituted quinoxalines are valuable intermediates in medicinal chemistry and materials science. nih.gov
Table 2: Synthesis of Quinoxaline Derivatives
| Reactant A | Reactant B | Product | Catalyst/Conditions |
|---|---|---|---|
| This compound | Benzil | 6-bromo-2,3-diphenyl-5,8-dimethylquinoxaline | Acetic acid, reflux thieme-connect.de |
This table showcases examples of quinoxaline formation from this compound and various 1,2-dicarbonyl compounds.
Role in the Development of Ligand Architectures for Coordination Chemistry
The two amino groups of this compound can act as a bidentate ligand, capable of coordinating to metal ions. This property makes it a valuable building block for the design and synthesis of novel ligands for coordination chemistry.
Complex Formation with Transition Metal Ions
Multidentate amine ligands are crucial in coordination chemistry, particularly for stabilizing transition metal complexes. nih.gov The diamine functionality of this compound allows it to form stable chelate rings with transition metal ions. The electronic properties of the resulting metal complexes can be fine-tuned by the presence of the bromo and methyl substituents on the aromatic ring. These complexes can exhibit interesting catalytic and photophysical properties.
Supramolecular Assembly Based on Diamine Coordination
The directional nature of the coordination bonds formed by the diamine allows for the construction of well-defined supramolecular assemblies. By employing appropriate metal ions and ancillary ligands, it is possible to generate discrete coordination complexes or extended coordination polymers. The bromine atom on the aromatic ring can further participate in halogen bonding, providing an additional tool for directing the self-assembly process.
Integration into Polymeric Structures and Advanced Materials (as monomer units)
The bifunctional nature of this compound, possessing two reactive amine groups, makes it a suitable monomer for the synthesis of various polymers. chemimpex.com The incorporation of this diamine unit into a polymer backbone can impart specific properties to the resulting material. researchgate.net
For example, it can be used to synthesize polyamides, polyimides, or other condensation polymers. The bromine atom can serve as a site for post-polymerization modification, allowing for the introduction of other functional groups to further tailor the material's properties. These polymers may find applications in areas such as high-performance plastics, membranes for separations, and as components in electronic devices. chemimpex.com
Table 3: Potential Polymer Applications
| Polymer Type | Potential Properties | Potential Applications |
|---|---|---|
| Polyamides | Enhanced thermal stability, flame retardancy (due to bromine) | High-performance engineering plastics, fibers. |
| Polyimides | High thermal and chemical resistance | Aerospace components, flexible electronics. |
This table outlines the potential applications of polymers derived from this compound.
Despite a comprehensive search for scientific literature, detailed research findings on the specific applications of This compound as a precursor for chromophores, specialty organic dyes, or as a scaffold for constructing complex molecular architectures are not available. The performed searches did not yield specific reaction schemes, spectroscopic data, or detailed synthetic methodologies required to generate an in-depth and scientifically accurate article on these applications for this particular compound.
General information suggests that substituted o-phenylenediamines are versatile building blocks in organic synthesis, often used in the preparation of heterocyclic compounds and as precursors for various functional materials. The presence of a bromine atom and two amino groups on the benzene ring of "this compound" indicates its potential utility in a range of chemical transformations. For instance, the diamine functionality is a common precursor for the formation of nitrogen-containing heterocycles, while the bromo-substituent can be a site for cross-coupling reactions to build more complex molecular structures.
However, without specific studies on "this compound," any discussion on its role in the synthesis of chromophores, dyes, or complex molecular architectures would be speculative and would not meet the required standard of a detailed, informative, and scientifically accurate article based on research findings.
Therefore, the requested article focusing solely on the specified applications of "this compound" cannot be generated at this time due to the lack of available scientific data in the public domain. Further experimental research would be needed to elucidate the reactivity and potential applications of this specific chemical compound.
Advanced Spectroscopic and Structural Elucidation for Research Findings
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Table 1: Predicted NMR Data for 5-bromo-N1,4-dimethylbenzene-1,2-diamine
| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity | Notes |
| ¹H (Aromatic) | 6.5 - 7.5 | Singlet, Doublet | Dependent on final structure and solvent |
| ¹H (N-CH₃) | 2.5 - 3.5 | Singlet | Two distinct singlets may be observed |
| ¹H (N-H) | 3.0 - 5.0 | Broad Singlet | Chemical shift can vary with concentration and solvent |
| ¹³C (Aromatic) | 110 - 150 | - | Six distinct signals expected |
| ¹³C (N-CH₃) | 30 - 45 | - | Two distinct signals may be observed |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Specific experimental IR and Raman spectroscopic data for this compound are not publicly available. However, based on the functional groups present in the molecule, characteristic vibrational modes can be predicted. The IR spectrum is expected to show characteristic absorption bands corresponding to N-H stretching, C-H stretching of the aromatic ring and methyl groups, C-N stretching, and C-Br stretching. Raman spectroscopy would complement the IR data, particularly for the non-polar bonds and the aromatic ring vibrations.
Table 2: Predicted IR and Raman Active Vibrational Modes for this compound
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| N-H Stretch | 3300 - 3500 | Medium to Strong | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Strong |
| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium to Strong | Strong |
| N-H Bend | 1550 - 1650 | Medium to Strong | Weak |
| C-N Stretch | 1250 - 1350 | Medium | Medium |
| C-Br Stretch | 500 - 650 | Strong | Strong |
Mass Spectrometry for Molecular Ion Identification and Fragmentation Studies
While a specific experimental mass spectrum for this compound is not documented in readily accessible literature, the expected molecular ion peak and fragmentation pattern can be inferred. The molecular ion peak ([M]⁺) would correspond to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺). Fragmentation would likely involve the loss of a methyl group (-CH₃), an amino group (-NHCH₃), or the bromine atom.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 230 | Corresponding to C₈H₁₁⁷⁹BrN₂ |
| [M+2]⁺ | 232 | Corresponding to C₈H₁₁⁸¹BrN₂ |
| [M-CH₃]⁺ | 215/217 | Loss of a methyl group |
| [M-NHCH₃]⁺ | 200/202 | Loss of a methylamino group |
| [M-Br]⁺ | 151 | Loss of the bromine atom |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Electronic Transition Analysis
Experimental UV-Vis spectroscopic data for this compound is not currently available in the public domain. The UV-Vis spectrum of this aromatic amine is expected to exhibit absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the benzene (B151609) ring. The presence of the amino and bromo substituents would influence the position and intensity of these absorption maxima (λmax). This technique would be valuable for monitoring reactions involving this compound, as changes in the chromophore would lead to shifts in the absorption spectrum.
X-ray Crystallography for Definitive Solid-State Structural Characterization of Derivatives and Complexes
To date, no publicly available X-ray crystallographic data for this compound or its derivatives and complexes has been reported. This technique remains a crucial tool for the unambiguous determination of the three-dimensional molecular structure in the solid state. Such a study would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are vital for a complete understanding of the compound's chemical behavior and its potential applications in materials science and medicinal chemistry.
Synthesis and Research Implications of Structural Derivatives and Analogues
Systematic Variation of N-Alkyl Substitution Patterns
The manipulation of N-alkyl substituents on the benzene-1,2-diamine core is a fundamental strategy for modulating the nucleophilicity and steric environment of the amino groups. The synthesis of these analogues typically involves the direct alkylation of a parent diamine. For instance, the methylation of benzene-1,2-diamine can be achieved using methylating agents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. This process can lead to various isomers, such as N1,N2-dimethylbenzene-1,2-diamine, where each nitrogen atom bears one methyl group, and N1,N1-dimethylbenzene-1,2-diamine, where both methyl groups are on the same nitrogen. sigmaaldrich.com
The nature of the N-alkyl group significantly influences the compound's reactivity. For example, replacing the methyl groups with bulkier alkyl groups, such as a cyclohexyl group to form 5-bromo-N1-cyclohexylbenzene-1,2-diamine, can enhance the lipophilicity and introduce specific steric effects. These modifications can alter the compound's utility in coordination chemistry and as a building block in organic synthesis. The steric hindrance provided by different alkyl groups can direct the course of subsequent reactions, offering a degree of control over the formation of specific isomers.
The table below illustrates some of the variations in N-alkyl substitution patterns and their parent compounds.
| Compound Name | N1-Substituent | N2-Substituent | CAS Number | Molecular Formula |
| 5-bromo-N1,4-dimethylbenzene-1,2-diamine | Methyl | H | 941696-22-6 | C8H11BrN2 |
| N1,N2-Dimethylbenzene-1,2-diamine | Methyl | Methyl | 3213-79-4 | C8H12N2 |
| N1,N1-Dimethylbenzene-1,2-diamine | Dimethyl | H | 2836-03-5 | C8H12N2 |
| 5-bromo-N1-cyclohexylbenzene-1,2-diamine | Cyclohexyl | H | Not Available | C12H17BrN2 |
| 4-Bromo-N1-phenylbenzene-1,2-diamine | Phenyl | H | 68765-53-7 | C12H11BrN2 |
Exploration of Different Halogen Substitutions on the Aromatic Ring
The identity and position of the halogen atom on the phenylenediamine ring are critical determinants of the molecule's electrophilic reactivity. While the parent compound features a bromine atom at the 5-position, the synthesis of analogues with other halogens, such as chlorine, fluorine, or iodine, allows for a systematic investigation of how electronegativity and atomic size impact reaction outcomes. libretexts.org
Halogenated derivatives are often prepared through electrophilic aromatic substitution on the corresponding N-alkylated phenylenediamine. The choice of the halogenating agent and reaction conditions is crucial for achieving the desired regioselectivity. For instance, bromination can be carried out using N-Bromosuccinimide (NBS) or molecular bromine.
The electronic effect of the halogen substituent is significant. Electron-withdrawing halogens decrease the electron density of the benzene (B151609) ring, which can deactivate it towards electrophilic substitution but may increase its reactivity in nucleophilic aromatic substitution reactions. libretexts.org The order of reactivity among halogens in electrophilic substitution is generally F > Cl > Br > I, reflecting the interplay of inductive and resonance effects. libretexts.org The introduction of a chlorine atom, for example, creates derivatives that are valuable intermediates in pharmaceutical synthesis, often utilized in cross-coupling reactions.
Below is a table comparing different halogen substitutions.
| Compound Name | Halogen Substituent | Position | Effect on Reactivity |
| This compound | Bromo | 5 | Deactivating, ortho-para directing |
| 5-Chloro-N1,4-dimethylbenzene-1,2-diamine | Chloro | 5 | Deactivating, ortho-para directing; enhances nucleophilic aromatic substitution reactivity. |
| 2-Fluoro-N1,N1-dimethylbenzene-1,4-diamine | Fluoro | 2 | Deactivating, ortho-para directing |
Modification of Methyl Group Positions and Number
For instance, the parent compound has a methyl group at the 4-position. Shifting this methyl group to the 3-position results in the isomer 5-bromo-N1,3-dimethylbenzene-1,2-diamine. smolecule.combldpharm.comevitachem.com This seemingly minor change can alter the electronic environment of the adjacent amino groups and influence the molecule's biological activity and reactivity in electrophilic aromatic substitution. smolecule.com The synthesis of these isomers often requires starting from appropriately substituted precursors.
The presence and location of methyl groups also affect the molecule's physical properties and can be used to modulate solubility and crystal packing. The complete removal of the C-methyl group leads to compounds like 4-bromo-N-phenylbenzene-1,2-diamine, which presents a different electronic and steric profile.
The following table showcases derivatives with varied methyl group arrangements.
| Compound Name | Methyl Group Position(s) | Halogen | CAS Number | Molecular Formula |
| This compound | 4 | Bromo | 941696-22-6 | C8H11BrN2 |
| 5-Bromo-N1,3-dimethylbenzene-1,2-diamine | 3 | Bromo | 941696-22-6 | C8H11BrN2 |
| 4,5-Dimethylbenzene-1,2-diamine | 4, 5 | None | 3171-45-7 | C8H12N2 |
| 2-Bromo-1,4-dimethylbenzene | 1, 4 | Bromo | 553-94-6 | C8H9Br |
Annulation Reactions to Form Fused Ring Systems
The vicinal diamine functionality of this compound and its analogues makes them excellent precursors for annulation reactions, which lead to the formation of fused heterocyclic ring systems. These reactions involve the condensation of the diamine with a bifunctional electrophile, resulting in the construction of a new ring fused to the benzene ring.
A classic example of such a reaction is the synthesis of quinoxalines through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. This reaction is highly versatile and can be adapted to produce a wide range of substituted quinoxaline (B1680401) derivatives. Similarly, other fused systems like benzimidazoles can be synthesized by reacting the diamine with aldehydes or carboxylic acids. The substituents on the phenylenediamine starting material, including the bromine atom and the methyl groups, will be incorporated into the final fused-ring product, thereby influencing its properties.
The formation of these fused systems significantly expands the chemical space accessible from bromo-dimethylbenzene-1,2-diamine derivatives and opens up possibilities for their application in materials science and medicinal chemistry, where such heterocyclic scaffolds are prevalent. For example, some studies have explored the synthesis of benzene-fused monocyclic enediynyl amides, which have applications in DNA-cleavage studies. nih.gov
Comparative Studies of Reactivity and Synthetic Utility Across Analogues
For instance, comparing the reactivity of analogues with different halogen substituents (F, Cl, Br, I) reveals the influence of both inductive and resonance effects on electrophilic aromatic substitution. libretexts.org While all halogens are deactivating, their ability to direct incoming electrophiles to the ortho and para positions varies. libretexts.org
Similarly, comparing N-alkylated derivatives highlights the role of steric hindrance and the electronic-donating nature of the alkyl groups. The introduction of bulky N-alkyl groups can sterically hinder one of the amino groups, leading to selective reactions at the less hindered site.
Theoretical computations, such as those evaluating barrier heights for substitution reactions, can provide quantitative insights into the reactivity of different benzene derivatives. nih.gov These computational studies, combined with experimental kinetic data, allow for the development of predictive models for the reactivity of novel analogues. The ultimate goal of these comparative studies is to build a comprehensive understanding of how structural modifications impact chemical properties, thereby guiding the rational design of new molecules with desired functions.
Q & A
Q. What are the common synthetic routes for 5-bromo-N1,4-dimethylbenzene-1,2-diamine?
- Methodological Answer : The compound can be synthesized via reduction of nitro precursors. For example, a nitro-substituted intermediate (e.g., 5-bromo-4-methyl-2-nitroaniline) is reduced using stannous chloride (SnCl₂·2H₂O) in ethanol under reflux (75°C, 5–7 hours). Post-reduction, alkalization with 10% NaOH and extraction with ethyl acetate yields the diamine. Due to its instability, immediate use in downstream reactions is advised . Alternative routes may involve catalytic hydrogenation, but SnCl₂ is preferred for its efficiency in aromatic nitro group reduction .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- IR Spectroscopy : Strong absorptions at 3350–3400 cm⁻¹ (NH stretching) confirm the presence of amine groups. Aromatic C-Br stretches appear near 600–700 cm⁻¹ .
- ¹H NMR : Key signals include singlets for methyl groups (δ ~2.2–2.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm). Exchangeable NH protons may appear as broad signals (~δ 4.5–5.5 ppm) that disappear upon D₂O treatment .
- Elemental Analysis : Used to validate molecular formula (C₈H₁₁BrN₂) and purity (>95% by GC/HPLC) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Reagent Optimization : Use excess SnCl₂ (7 mmol per 1 mmol nitro precursor) to ensure complete reduction .
- Solvent Choice : Ethanol is ideal for solubility and minimizing side reactions. Replace with THF if solubility issues arise.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures enhances purity. Monitor by TLC (Rf ~0.3 in ethyl acetate) .
- Stability Management : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation .
Q. What analytical strategies address contradictions in spectral or crystallographic data for this compound?
- Methodological Answer :
- Data Cross-Validation : Compare experimental IR/NMR with computational predictions (e.g., DFT calculations) to resolve ambiguities in peak assignments .
- Crystallographic Refinement : Use programs like SHELXL for small-molecule refinement. For disordered structures, apply TWINABS to handle twinning or high-resolution data .
- Contradiction Analysis : If NMR signals conflict with literature, re-examine solvent effects (e.g., DMSO vs. CDCl₃) or tautomeric equilibria. For crystallography, verify space group symmetry against CSD entries (e.g., reference benzene-1,2-diamine salts in CSD) .
Q. How can experimental designs account for the compound’s instability in functionalization reactions?
- Methodological Answer :
- In Situ Generation : Use the diamine immediately after synthesis. For example, in reductive amination (e.g., with ketones), couple the reduction step directly with the next reaction to avoid degradation .
- Protection Strategies : Temporarily protect amine groups with Boc or Fmoc moieties during multi-step syntheses. Deprotect under mild acidic conditions (e.g., TFA in DCM) .
- Stability Screening : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 week) to identify optimal storage conditions. Monitor by HPLC to track decomposition products .
Q. What role does this compound play in synthesizing heterocyclic scaffolds?
- Methodological Answer :
- Condensation Reactions : React with phthalic anhydride or diethyl phthalate to form diazocine derivatives (e.g., dibenzo[b,f][1,4]diazocine-6,11-dione). Optimize by using Dean-Stark traps to remove water and drive the reaction .
- Cross-Coupling Applications : The bromine substituent enables Suzuki-Miyaura coupling with boronic acids. Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in DMF/H₂O (3:1) at 80°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
